molecular formula C19H18N2O2 B5892715 N-(2-methoxybenzyl)-N'-1-naphthylurea

N-(2-methoxybenzyl)-N'-1-naphthylurea

Cat. No.: B5892715
M. Wt: 306.4 g/mol
InChI Key: BDXLJPYOGNLCKV-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-N'-1-naphthylurea is a urea derivative featuring a 2-methoxybenzyl group and a 1-naphthyl substituent. Urea derivatives are widely studied for their diverse applications, including agrochemicals, pharmaceuticals, and coordination chemistry. The methoxy group enhances solubility and electronic effects, while the naphthyl moiety contributes to aromatic interactions and lipophilicity.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-23-18-12-5-3-8-15(18)13-20-19(22)21-17-11-6-9-14-7-2-4-10-16(14)17/h2-12H,13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXLJPYOGNLCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

NBOMe Derivatives (e.g., 25B-NBOMe, 25I-NBOMe)

Structural Differences :

  • Target Compound : Urea backbone with N-(2-methoxybenzyl) and N'-1-naphthyl groups.
  • NBOMe Derivatives : Ethanamine backbone with N-(2-methoxybenzyl) and substituted phenyl groups (e.g., bromo, iodo) .

Functional Implications :

  • Bioactivity: NBOMe compounds are psychoactive due to serotonin receptor agonism, whereas the urea derivative’s larger, rigid structure may limit CNS penetration, suggesting non-neurological applications (e.g., enzyme inhibition).

Table 1: Comparison with NBOMe Derivatives

Property N-(2-Methoxybenzyl)-N'-1-naphthylurea 25I-NBOMe
Backbone Urea Ethanamine
Aromatic Groups 1-Naphthyl, 2-methoxybenzyl 2,5-Dimethoxyphenyl
Bioactivity Not reported (potential agrochemical) Serotonin receptor agonist
Polarity Higher (urea group) Lower (amine group)

Agrochemical Ureas (e.g., Neburon, Benzthiazuron)

Structural Differences :

  • Target Compound : Bulky naphthyl and methoxybenzyl substituents.
  • Agrochemical Ureas : Simpler alkyl/aryl groups (e.g., neburon: N-butyl-N’-ethyl) .

Functional Implications :

  • Selectivity : The naphthyl group may enhance binding to specific biological targets (e.g., plant enzymes) via π-π stacking.
  • Environmental Persistence : Larger substituents could reduce biodegradability compared to alkyl-based ureas.

Table 2: Comparison with Agrochemical Ureas

Compound Substituents Use LogP* (Predicted)
This compound 1-Naphthyl, 2-methoxybenzyl Unknown (research) ~4.2
Neburon N-butyl, N’-3,4-dichlorophenyl Herbicide 3.8
Benzthiazuron N-benzothiazolyl, N,N’-dimethyl Herbicide 2.9

Thiourea Analogues (e.g., 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea)

Structural Differences :

  • Target Compound : Urea (C=O) linkage.
  • Thiourea : Thiocarbonyl (C=S) group .

Functional Implications :

  • Acidity : Thioureas are more acidic (pKa ~21) than ureas (pKa ~26), affecting metal coordination and hydrogen-bonding capacity.
  • Coordination Chemistry: Thioureas bind metals more strongly due to softer sulfur donors, whereas ureas may favor harder Lewis acids.

Naphthyl-Containing Compounds (e.g., N-1-Naphthylacetamide)

Structural Differences :

  • Target Compound : Urea linkage with methoxybenzyl.
  • N-1-Naphthylacetamide : Acetamide linkage .

Functional Implications :

  • Hydrogen Bonding : Urea’s dual NH groups enable stronger hydrogen bonding than acetamide’s single NH, influencing crystal packing and biomolecular interactions.
  • Lipophilicity : The methoxybenzyl group increases logP compared to simpler naphthylacetamides.

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